Alilusem potassium
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Overview
Description
- M-17055, also known as Alilusem potassium, is a diuretic compound.
- It has been studied for its effects on water clearance and electrolyte levels in urine.
- The chemical structure of this compound is C₁₇H₁₄ClKN₂O₅S, with CAS number 114417-20-8 .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for M-17055 are not readily available in the provided sources.
- Industrial production methods may also be proprietary or not widely documented.
Chemical Reactions Analysis
- M-17055 likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain unspecified.
- Major products formed from these reactions are not explicitly mentioned.
Scientific Research Applications
- Alilusem potassium has been investigated in several scientific contexts:
Diuretic Effects: As mentioned earlier, it affects water clearance and electrolyte levels in urine.
Chloride Channel Inhibition: This compound inhibits chloride channels.
Other Potential Applications:
Mechanism of Action
- The exact mechanism by which Alilusem potassium exerts its effects remains to be fully elucidated.
- It likely involves interactions with molecular targets and pathways related to ion transport and fluid balance.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not listed in the provided sources.
- Highlighting the uniqueness of M-17055 would require additional comparative data.
Remember that while Alilusem potassium shows promise in certain areas, further research is needed to fully understand its potential and applications.
Properties
CAS No. |
114417-20-8 |
---|---|
Molecular Formula |
C17H14ClKN2O5S |
Molecular Weight |
432.9 g/mol |
IUPAC Name |
potassium;[(E)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] sulfate |
InChI |
InChI=1S/C17H15ClN2O5S.K/c1-11-4-2-3-5-13(11)17(21)20-9-8-15(19-25-26(22,23)24)14-7-6-12(18)10-16(14)20;/h2-7,10H,8-9H2,1H3,(H,22,23,24);/q;+1/p-1/b19-15+; |
InChI Key |
NQFKOWCYLQFLSM-QTCZRQAZSA-M |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N2CC/C(=N\OS(=O)(=O)[O-])/C3=C2C=C(C=C3)Cl.[K+] |
SMILES |
CC1=CC=CC=C1C(=O)N2CCC(=NOS(=O)(=O)[O-])C3=C2C=C(C=C3)Cl.[K+] |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(=NOS(=O)(=O)[O-])C3=C2C=C(C=C3)Cl.[K+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-chloro-2,3-dihydro-1-(2-methylbenzoyl)-4(1H)-quinolinone 4-oxime-O-sulfonic acid alilusem alilusem potassium M 17055 M-17055 M17055 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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